2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a complex organic compound that features a combination of fluorophenoxy and propoxyphenyl groups attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxy intermediate.
Synthesis of the Propoxyphenyl Intermediate: This involves the reaction of 4-propoxyphenylamine with a suitable reagent to form the propoxyphenyl intermediate.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by reacting the propoxyphenyl intermediate with a nitrile oxide.
Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the oxadiazole intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy and propoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: It could be explored for its pharmacological properties, including potential therapeutic applications.
Industry: The compound may find use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide exerts its effects would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: This compound is a potent sodium channel blocker with applications in pain management.
4-(4-fluoro-2-propoxyphenyl)tetrahydro-2H-pyran-4-ol: This compound has similar structural features and may have comparable applications.
Uniqueness
2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide is unique due to the presence of both fluorophenoxy and propoxyphenyl groups attached to an oxadiazole ring. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H22FN3O4 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide |
InChI |
InChI=1S/C21H22FN3O4/c1-3-13-27-16-9-5-14(6-10-16)19-20(25-29-24-19)23-21(26)18(4-2)28-17-11-7-15(22)8-12-17/h5-12,18H,3-4,13H2,1-2H3,(H,23,25,26) |
InChI Key |
CMIHMRREQVYILY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C(CC)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.